(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzylidene group, and a dibutylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with dibutylamine in the presence of a catalyst to introduce the dibutylamino group. The final step involves hydroxylation to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated benzofuran derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[[4-(Dimethylamino)phenyl]methylene]-6-hydroxy-3(2H)-benzofuranone
- 4-(3-methoxybenzylidene)-2-methyl-oxazalone
Uniqueness
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylamino and methoxybenzylidene groups, in particular, contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C25H31NO4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H31NO4/c1-4-6-13-26(14-7-5-2)17-21-22(27)12-11-20-24(28)23(30-25(20)21)16-18-9-8-10-19(15-18)29-3/h8-12,15-16,27H,4-7,13-14,17H2,1-3H3/b23-16- |
InChI Key |
KJLHMUSIKGSGBZ-KQWNVCNZSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O |
Origin of Product |
United States |
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